molecular formula C11H16N4 B1481685 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098012-59-8

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481685
CAS No.: 2098012-59-8
M. Wt: 204.27 g/mol
InChI Key: GJQKEWGDBDHBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a chemical compound for research use. It is structurally characterized by an imidazo[1,2-b]pyrazole core, a chemotype of significant interest in medicinal chemistry. While the specific biological data for this analog is not fully established, compounds within this structural class have been extensively investigated as potent agonists of Toll-like Receptors 7 and 8 (TLR7/8) . TLR7/8 agonists are emerging as promising candidates in immunotherapeutic research due to their ability to activate innate immune responses. They function by mimicking viral single-stranded RNA, triggering a signaling cascade that leads to the production of inflammatory cytokines and type I interferons, thereby linking innate and adaptive immunity . This mechanism makes such molecules valuable tools for probing immune pathways and a area of interest for applications including vaccine adjuvant development and oncology research . The structure-activity relationship (SAR) of imidazole-based scaffolds is known to be highly specific, with even modest structural changes potentially leading to major variations in TLR7/8 activity and selectivity profiles . Researchers can leverage this compound as a building block for further chemical exploration or as a reference standard in immunological assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQKEWGDBDHBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic organic molecule characterized by its unique imidazo[1,2-b]pyrazole core and cyclobutylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound features a complex structure that includes both imidazole and pyrazole rings, which are known for their diverse pharmacological properties. The cyclobutylmethyl group may enhance the compound's binding affinity to biological targets, improving its pharmacokinetic profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Leukemia Cells5.0CDK inhibition
Breast Cancer Cells3.5Induction of apoptosis

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes, particularly CDKs. By binding to the ATP-binding site of these kinases, it effectively disrupts their activity, leading to cell cycle arrest and subsequent cell death in cancerous cells.

Case Studies

A study evaluated the effects of this compound on different cancer models:

  • In vitro Studies : The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Notably, xenografted tumors in mice showed a significant decrease in size after treatment.

Table 2: In Vivo Study Results

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control050
Treated7590

Molecular Mechanism

At the molecular level, the compound's interaction with CDKs leads to alterations in downstream signaling pathways associated with cell survival and proliferation. The binding affinity is influenced by the structural features of the cyclobutylmethyl group, which enhances the overall stability and effectiveness of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Hazards/Precautions Availability
This compound Cyclobutylmethyl Not explicitly stated* Not explicitly stated* H200 (explosive), H300 (toxic if swallowed), H373 (organ damage) Available (discontinued in some regions)
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Prop-2-yn-1-yl (propargyl) Not explicitly stated* Not explicitly stated* H290 (corrosive to metals), H302 (harmful if swallowed), H410 (aquatic toxicity) Discontinued
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopropylmethyl Not explicitly stated* Not explicitly stated* P210 (avoid heat/sparks), P201 (special handling) Available
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopentyl C₁₂H₁₈N₄ 218.3 No explicit hazards listed; purity ≥95% Discontinued

*Molecular formulas and weights inferred from structural analogs.

Key Observations :

Cyclobutylmethyl vs. However, both compounds exhibit high hazard profiles, with the cyclobutylmethyl derivative posing explosive risks (H200) , while the cyclopropylmethyl analog emphasizes fire/explosion prevention (P210) .

Cyclobutylmethyl vs. Propargyl (Alkyne Group) :

  • The propargyl-substituted derivative () introduces a reactive triple bond, which may increase susceptibility to polymerization or unintended reactions. This aligns with its H290 (corrosive) and H410 (aquatic toxicity) hazards . In contrast, the cyclobutylmethyl analog’s hazards are more acute (e.g., H300 toxicity) .

Cyclobutylmethyl vs. Cyclopentyl (Larger Ring) :

  • The cyclopentyl-substituted compound (C₁₂H₁₈N₄) has a higher molecular weight (218.3 g/mol) and lacks explicit hazard codes, suggesting improved safety relative to the cyclobutylmethyl derivative . However, its discontinuation implies challenges in synthesis or commercial viability.

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine generally follows these key steps:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the cyclobutylmethyl substituent at the N-1 position.
  • Functionalization at the 7-position with a methanamine group.

These steps are often achieved through a combination of condensation, alkylation, and amination reactions under controlled conditions.

Core Imidazo[1,2-b]pyrazole Formation

The imidazo[1,2-b]pyrazole nucleus is typically synthesized by cyclization reactions involving appropriate pyrazole and imidazole precursors. For example, the condensation of 7-substituted pyrazole derivatives with formamide or related reagents under reflux or microwave-assisted conditions can yield the bicyclic imidazo[1,2-b]pyrazole framework.

Reaction Conditions:

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Heating: Reflux or microwave irradiation to accelerate cyclization.
  • Catalysts: Acidic or basic catalysts depending on the precursor reactivity.

Functionalization at the 7-Position with Methanamine

The 7-position methanamine group can be introduced by:

  • Halogenation of the 7-position (e.g., bromination).
  • Subsequent nucleophilic substitution with ammonia or an amine source.
  • Alternatively, reduction of a 7-position aldehyde or nitrile precursor to the corresponding amine.

Common Approaches:

  • Use of ammonium salts or ammonia in solvents like ethanol or water.
  • Catalytic hydrogenation or chemical reduction (e.g., using LiAlH4 or NaBH4 for aldehyde/nitrile reduction).
  • Protection/deprotection steps if necessary to avoid side reactions.

Advanced Synthetic Techniques

Representative Preparation Example (Hypothetical)

Step Reactants & Reagents Conditions Outcome
1 Pyrazole derivative + formamide Reflux in DMF, 6 h Imidazo[1,2-b]pyrazole core
2 Core + cyclobutylmethyl bromide + K2CO3 DMF, reflux, 12 h N-1 cyclobutylmethyl substituted
3 7-bromo intermediate + NH3 (ammonia) Ethanol, reflux, 8 h 7-methanamine substitution
4 Purification by recrystallization or chromatography - Pure this compound

Data Table: Summary of Key Reaction Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Pyrazole + formamide, DMF, reflux 70-85 Microwave can improve yield
2 N-Alkylation Cyclobutylmethyl bromide, K2CO3, DMF 65-80 Base choice critical
3 Amination Ammonia, ethanol, reflux 60-75 May require excess ammonia
4 Purification Chromatography or recrystallization - Ensures compound purity

Research Findings and Optimization

  • Base Selection: Sodium hydride provides stronger deprotonation but requires anhydrous conditions; potassium carbonate is milder and easier to handle.
  • Solvent Effects: Polar aprotic solvents favor alkylation; protic solvents assist amination.
  • Microwave Irradiation: Significantly reduces reaction times for cyclization and substitution steps, improving throughput.
  • Purity and Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to ensure structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.